rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylicacid
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Overview
Description
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” is a synthetic organic compound that features a cyclopropane ring substituted with a methyloxetane group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Methyloxetane Group: The methyloxetane group can be introduced via an alkylation reaction, where an appropriate oxetane derivative is used.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyloxetane group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield esters, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” exerts its effects would depend on its specific application. For example:
Biological Activity: The compound might interact with specific enzymes or receptors, influencing biological pathways.
Chemical Reactivity: The presence of the cyclopropane ring and methyloxetane group could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Carboxylic Acids: Compounds with similar cyclopropane and carboxylic acid groups.
Oxetane Derivatives: Compounds featuring the oxetane ring structure.
Uniqueness
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” is unique due to the combination of the cyclopropane ring and methyloxetane group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-8(3-11-4-8)6-2-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
CWNKRFXNGLCESF-PHDIDXHHSA-N |
Isomeric SMILES |
CC1(COC1)[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
CC1(COC1)C2CC2C(=O)O |
Origin of Product |
United States |
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